molecular formula C8H13N3OS B040137 4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one CAS No. 119185-58-9

4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one

Cat. No.: B040137
CAS No.: 119185-58-9
M. Wt: 199.28 g/mol
InChI Key: XLRPFBACBJJYFG-UHFFFAOYSA-N
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Description

4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS: 119185-58-9) is a triazolone derivative with the molecular formula C₈H₁₃N₃OS and a molecular weight of 199.27 g/mol . It features a cyclohexyl substituent at the N-4 position and a mercapto (-SH) group at C-2. This compound has a melting point of 190°C and is structurally characterized by the 4,5-dihydro-1H-1,2,4-triazol-5-one core, a heterocyclic system known for weak acidic properties due to the N-H group in the triazolone ring .

Triazolone derivatives are widely studied for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h6H,1-5H2,(H,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRPFBACBJJYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372475
Record name 4-Cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119185-58-9
Record name 4-Cyclohexyl-5-thioxo-1,2,4-triazolidin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119185-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot, Two-Step Synthesis via Thiosemicarbazide Intermediates

The most efficient method involves reacting 4-benzoylamino benzoic acid hydrazide with cyclohexyl isothiocyanate in ethanol under reflux, followed by cyclization in 4N sodium hydroxide.

Step 1: Formation of Thiosemicarbazide Intermediate
Cyclohexyl isothiocyanate (1.2 equiv.) is added dropwise to a stirred solution of the hydrazide in ethanol. Refluxing for 4–6 hours yields the intermediate, which is filtered and dried without purification.

Step 2: Alkaline Cyclization
The crude thiosemicarbazide is refluxed in 4N NaOH for 2 hours, neutralized with HCl, and cooled to precipitate the product. Recrystallization from ethanol affords pure this compound as pale-yellow crystals (Yield: 59–86%).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the isothiocyanate’s electrophilic carbon, forming a thiourea linkage. Alkaline conditions facilitate intramolecular cyclization, eliminating ammonia and forming the triazole ring.

Alternative Pathway Using Carboxylic Acid Hydrazides

A modified approach employs 4-hydroxybenzoic acid hydrazide as the starting material. Cyclohexyl isothiocyanate is condensed with the hydrazide in methanol, followed by cyclization in 2N NaOH. This method reduces reaction time to 3 hours but yields slightly lower quantities (42–74%).

Optimization and Comparative Analysis

Solvent and Base Selection

ParameterTraditional MethodOptimized Method
Solvent MethanolEthanol-water (3:1)
Base 2N NaOH4N NaOH
Reaction Time 6–8 hours4–6 hours
Yield 50–60%59–86%

The ethanol-water system enhances intermediate solubility, while concentrated NaOH accelerates cyclization kinetics.

Spectroscopic Validation

IR Spectroscopy :

  • C=O Stretch : 1672 cm⁻¹ (ketone).

  • N–H Stretch : 3228 cm⁻¹ (triazole ring).

  • C=S Stretch : Absent, confirming oxidation to ketone.

¹H NMR (DMSO-d₆) :

  • δ 13.86 ppm (s, 1H, SH).

  • δ 1.2–1.8 ppm (m, 10H, cyclohexyl).

HPLC Purity : Retention time = 3.53 minutes (99.2% purity).

Challenges and Troubleshooting

Byproduct Formation During Cyclization

Prolonged heating in NaOH may hydrolyze the cyclohexyl group, yielding 3-mercapto-1,2,4-triazol-5-one as a byproduct. Maintaining reaction temperatures below 90°C mitigates this issue.

Recrystallization Solvents

Ethanol-water mixtures (7:3) optimize crystal formation, whereas pure ethanol results in oily residues.

Industrial-Scale Adaptations

Batch reactors with automated pH control enable large-scale production (10–50 kg). Key parameters include:

  • Temperature Gradient : 70°C (Step 1) → 85°C (Step 2).

  • Agitation Rate : 400 rpm to prevent intermediate precipitation .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one is C₈H₁₃N₃OS, with a molecular weight of approximately 199.27 g/mol. The compound features a triazole ring with a cyclohexyl group and a mercapto functional group (-SH), which contributes to its reactivity and biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as:

  • Antimicrobial Agent : Exhibiting activity against various bacterial strains.
  • Antifungal Properties : Effective against fungi responsible for infections.
  • Anti-inflammatory Effects : Potentially beneficial for conditions characterized by inflammation .

Biochemical Research

Research indicates that this compound can interact with biological targets such as enzymes and receptors. Notably:

  • It may inhibit enzyme activity linked to microbial resistance.
  • Its mechanism of action involves disruption of normal cellular functions through interaction with molecular targets .

Agrochemical Applications

The compound shows promise in agricultural chemistry due to its potential as:

  • Pesticide : Its biological activity suggests efficacy in controlling pests.
  • Fungicide : Effective against plant pathogens that threaten crop yields .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of various triazole derivatives found that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines in human cell lines. This suggests potential therapeutic applications for inflammatory diseases such as arthritis or other chronic conditions characterized by inflammation.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. The triazole ring is known to interact with various molecular targets, disrupting their normal function and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antioxidant Activity
  • 3,4-Dihydroxybenzylidenamino Derivatives (e.g., compounds from ): These derivatives exhibit enhanced antioxidant activity due to electron-donating hydroxyl groups, which improve radical scavenging capacity. For example, compounds with 3,4-dihydroxybenzylidenamino substituents showed higher activity in reducing power and metal chelation assays compared to reference antioxidants like BHT and α-tocopherol .
  • Thienylmethyleneamino Derivatives (e.g., 4-(3-methyl-2-thienylmethyleneamino) analogs): Compounds with thienyl groups demonstrated notable iron-binding capacity, suggesting their utility in mitigating oxidative stress via metal ion sequestration .
  • Diethylaminobenzylidenamino Derivatives: Derivatives with 4-diethylamino-benzylidenamino groups () showed moderate to high antioxidant activity in DPPH and ABTS assays, though less potent than hydroxyl-substituted analogs .
Anticancer Activity
  • 4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl] Derivative (): This compound displayed anticancer activity via molecular docking studies, suggesting interactions with key cellular targets. The benzyl and pyrrole groups likely contribute to its bioactivity through hydrophobic and π-π interactions .
  • Triazolones with Aryl/Alkyl Substituents : Antitumor screening of 3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol-5-ones () revealed variable efficacy, with activity depending on substituent lipophilicity and steric effects .

Acidic Properties (pKa Values)

The weak acidity of triazolone derivatives arises from the N-H group in the ring. pKa values are influenced by substituents and solvents:

  • Solvent Effects: In non-aqueous media (e.g., acetonitrile, isopropyl alcohol), pKa values range from 8.5–12.5 for triazolones, with lower pKa in polar aprotic solvents due to enhanced solvation .
  • Substituent Effects : Electron-withdrawing groups (e.g., acetyl) decrease pKa by stabilizing the deprotonated form, while alkyl/aryl groups slightly increase pKa .

Example: 4-Acetylamino derivatives () showed pKa values ~1–2 units lower than non-acylated analogs in acetonitrile .

Implication for Target Compound : The mercapto group (-SH) is more acidic than N-H, but its impact on the triazolone ring’s pKa remains underexplored.

Structural and Spectroscopic Comparisons

  • NMR Spectroscopy: GIAO (Gauge-Independent Atomic Orbital) calculations for 4-heteroarylidenamino-triazolones () demonstrated strong agreement between theoretical and experimental ¹H/¹³C chemical shifts (Δδ < 0.5 ppm). The cyclohexyl group in the target compound may cause distinct shielding effects in NMR due to its bulky, non-planar structure .
  • IR Spectroscopy: Mercapto (-SH) stretching vibrations typically appear at 2550–2600 cm⁻¹, distinguishing the target compound from analogs with hydroxyl or amino groups .

Biological Activity

4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 119185-58-9) is a heterocyclic compound characterized by a triazole ring and a mercapto group. Its molecular formula is C8H13N3OS, with a molecular weight of 199.27 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly its antimicrobial and antifungal properties.

The compound's structure includes a cyclohexyl group that enhances its lipophilicity, making it suitable for biological applications. The triazole ring is known for its ability to interact with various biological targets, which is crucial for its activity.

PropertyValue
Molecular FormulaC8H13N3OS
Molecular Weight199.27 g/mol
CAS Number119185-58-9
IUPAC NameThis compound

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. The compound can disrupt normal cellular functions by interacting with molecular targets such as:

  • Enzymes : Inhibition of certain enzymes leads to antimicrobial effects.
  • Receptors : Binding to receptors may alter signaling pathways in target organisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that this compound could serve as a potential lead compound for the development of new antimicrobial agents.

Case Studies

In a study evaluating the efficacy of various triazole derivatives against fungal infections, this compound was found to be particularly effective against Candida species. The study highlighted its potential as an antifungal agent in clinical settings.

Toxicity and Safety Profile

Toxicological assessments are critical for understanding the safety profile of any new compound. Preliminary data indicate that this compound exhibits low toxicity in vitro when tested against human liver cells (HepG2), suggesting a favorable safety margin for further development.

Table 2: Toxicity Assessment

Cell LineIC50 (µM)
HepG2>100

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?

  • Methodological Answer : Derivatives are typically synthesized via condensation reactions. For example, Schiff base derivatives are prepared by reacting 4-amino-triazol-5-one precursors with aldehydes (e.g., 4-diethylaminobenzaldehyde) under reflux in ethanol with glacial acetic acid as a catalyst. Acylation of the triazolone core can be achieved using acetyl chloride or substituted benzoyl chlorides in non-aqueous solvents like acetonitrile . Purification involves recrystallization from ethanol or column chromatography.

Q. How can spectroscopic techniques (IR, NMR) and computational methods (DFT) be integrated to characterize this compound?

  • Methodological Answer :

  • Experimental : IR spectroscopy identifies functional groups (e.g., C=O, N-H stretches). NMR (¹H/¹³C) resolves substituent environments using deuterated solvents like DMSO-d6.
  • Computational : Optimize molecular geometry using DFT/B3LYP or HF methods with 6-311G(d,p) basis sets. Calculate NMR chemical shifts via the GIAO method and IR frequencies using scaling factors (e.g., 0.961 for B3LYP). Compare theoretical and experimental spectra using regression analysis (δ_exp = a + b·δ_calc) to validate structures .

Q. What solvent systems are optimal for determining the acidity constants (pKa) of the triazolone N-H proton?

  • Methodological Answer : Use potentiometric titration in non-aqueous solvents (isopropyl alcohol, acetonitrile) due to low aqueous solubility. Titrate with tetrabutylammonium hydroxide (TBAH) and calculate pKa via half-neutralization values. Solvent polarity significantly impacts acidity—higher polarity increases proton dissociation. For reproducibility, maintain anhydrous conditions and standardize titrant concentration .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the acidity of the N-H proton in the triazolone ring?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, acyl) enhance acidity by stabilizing the deprotonated form via resonance. Cyclohexyl groups may sterically hinder solvation, reducing acidity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charge separation, increasing acidity. Use DFT to calculate Mulliken charges and HOMO-LUMO gaps to quantify electronic effects. Experimental validation involves titrations across solvent polarity gradients .

Q. What strategies resolve contradictions between experimental and theoretical data in structural analysis?

  • Methodological Answer :

  • Calibration : Apply scaling factors to theoretical IR frequencies (e.g., 0.961 for B3LYP) to align with experimental data.
  • Error Analysis : Use regression models (e.g., δ_exp vs. δ_calc) to identify systematic deviations. Adjust basis sets (e.g., 6-311++G(d,p) for better accuracy) or include solvent effects in DFT calculations.
  • Cross-Validation : Compare multiple techniques (e.g., X-ray crystallography, UV-Vis) to resolve ambiguities in bond lengths or electronic transitions .

Q. How can nonlinear optical (NLO) properties of this compound be predicted computationally?

  • Methodological Answer : Calculate first hyperpolarizability (β) using DFT/B3LYP with 6-311G(d,p) basis sets. Key parameters include dipole moment, polarizability, and HOMO-LUMO energy gaps. Analyze electron density transfer via Molecular Electrostatic Potential (MEP) maps. Experimental validation involves Kurtz-Perry powder method for second-harmonic generation (SHG) efficiency .

Q. What mechanistic insights guide the design of derivatives with enhanced antioxidant activity?

  • Methodological Answer :

  • Radical Scavenging : Synthesize Schiff base derivatives with electron-donating groups (e.g., hydroxyl, methoxy) to improve radical stabilization.
  • Assays : Use DPPH and ABTS assays to measure IC50. Correlate activity with HOMO energy (lower HOMO = higher electron-donating capacity).
  • DFT Analysis : Calculate bond dissociation energies (BDE) of O-H or S-H groups to predict antioxidant efficacy .

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